7-Bromo-1-methyl-1H-indole is a chemical compound with the molecular formula and a molecular weight of approximately 210.07 g/mol. It features a bromine atom at the 7-position of the indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its potential in various
Research indicates that 7-Bromo-1-methyl-1H-indole exhibits significant biological activity. It has been studied for its potential as an anticancer agent, showing efficacy against various cancer cell lines. The presence of the bromine atom enhances its interaction with biological targets, potentially increasing its pharmacological properties. Additionally, studies suggest it may have antimicrobial and anti-inflammatory effects, contributing to its appeal in drug development .
The synthesis of 7-Bromo-1-methyl-1H-indole can be achieved through several methods:
7-Bromo-1-methyl-1H-indole finds applications in various fields:
Studies on the interactions of 7-Bromo-1-methyl-1H-indole with biological systems reveal its ability to bind to various biological targets. These interactions are crucial for understanding its mechanism of action, particularly in anticancer therapies. The compound's ability to form stable complexes with proteins or nucleic acids suggests potential pathways for therapeutic applications .
Several compounds share structural similarities with 7-Bromo-1-methyl-1H-indole, each exhibiting unique properties:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromoindole | Bromine at the 5-position | Different reactivity profile in electrophilic substitutions. |
6-Bromoindole | Bromine at the 6-position | Potentially different biological activities due to position change. |
7-Chloro-1-methyl-1H-indole | Chlorine instead of bromine | May exhibit different chemical reactivity and biological activity. |
2-Methylindole | Methyl group at the 2-position | Lacks halogen substituents; may show different solubility and reactivity. |
The uniqueness of 7-Bromo-1-methyl-1H-indole lies in its specific halogenation pattern and methyl substitution, which influence both its chemical reactivity and biological activity significantly compared to these similar compounds .